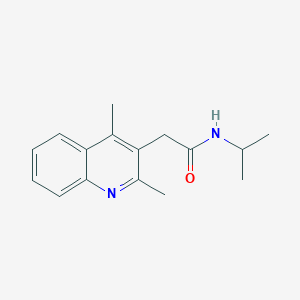
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide, also known as DMQAA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMQAA has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for use in a range of laboratory experiments. In
Scientific Research Applications
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neurobiology. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide is still not fully understood. However, it is believed that 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause damage to cells and tissues, and are implicated in a range of diseases. By inhibiting the production of ROS, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide may be able to protect cells and tissues from damage.
Biochemical and Physiological Effects:
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has also been found to have antioxidant properties. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has also been found to have anti-cancer properties, although the exact mechanism of action is still not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide in lab experiments is its relatively low toxicity. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been found to be well-tolerated in animal studies, which makes it a promising candidate for further research. However, one of the main limitations of using 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide. One area of research is in the development of new drug candidates based on 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide. Researchers are also interested in exploring the potential applications of 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide in the treatment of various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Another area of research is in the development of new synthetic methods for 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide, which could help to improve its purity and reduce the cost of production.
Conclusion:
In conclusion, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide is a promising candidate for use in scientific research. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of a range of diseases. While there are some limitations to its use in lab experiments, the future directions for research on 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide are promising. With further research, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide could become an important tool for understanding and treating a range of diseases.
Synthesis Methods
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylquinoline with propan-2-ylamine and acetic anhydride. This process results in the formation of 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide, which can be purified through column chromatography. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10(2)17-16(19)9-14-11(3)13-7-5-6-8-15(13)18-12(14)4/h5-8,10H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSHKGYQGOKSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

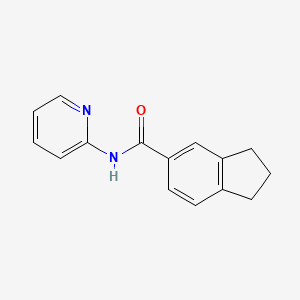
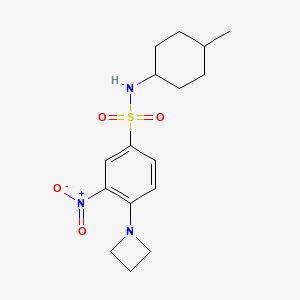
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
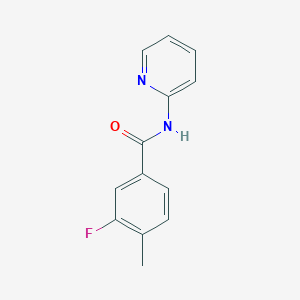
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
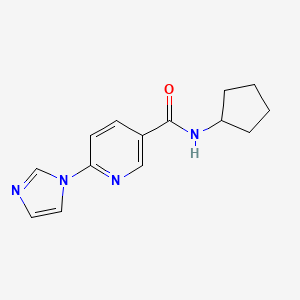

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)


![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
